Anilopam hydrochloride

Descripción general

Descripción

Anilopam hydrochloride is a chemical compound with the following properties:

- Chemical Formula : C~20~H~26~N~2~O · 2HCl

- Molecular Weight : 383.3551 g/mol

- Exact Mass : 382.1579 g/mol

- CAS Number : 53716-45-3

- PubChem ID : 17397100

Molecular Structure Analysis

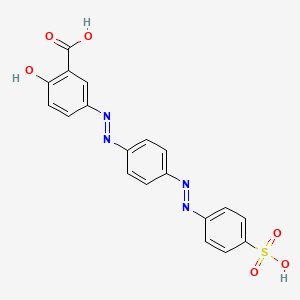

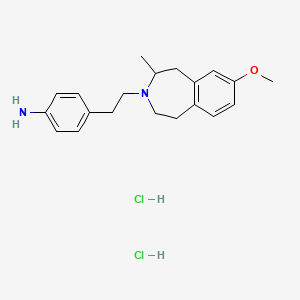

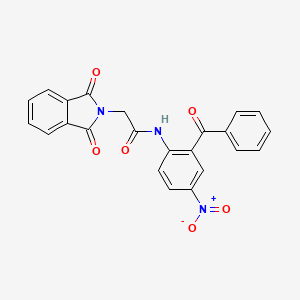

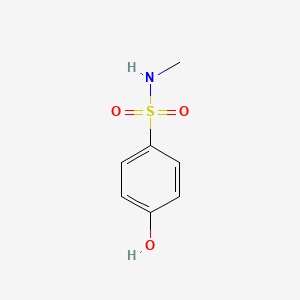

Anilopam hydrochloride has a complex molecular structure. It consists of a bicyclic core with nitrogen and oxygen atoms, as well as several aromatic rings. The detailed arrangement of atoms and bonds can be visualized using its Kekulé Chemical Formula (KCF) or Mol file.

Chemical Reactions Analysis

The reactivity and chemical behavior of Anilopam hydrochloride have not been extensively studied in the literature. Investigating its reactions with other compounds, functional groups, and solvents would provide valuable insights.

Physical And Chemical Properties Analysis

- Solubility : Anilopam hydrochloride is likely soluble in water due to its hydrochloride salt form.

- Melting Point : The compound’s melting point is not explicitly documented.

- Stability : Stability under various conditions (temperature, light, humidity) requires investigation.

- pKa : The pKa value, which indicates acidity or basicity, remains unknown.

Aplicaciones Científicas De Investigación

Cytotoxic Effects in Agriculture

- Anilopam hydrochloride has been studied for its potential cytotoxic effects in agricultural applications. A study using the Allium cepa assay revealed that Anilopam significantly affected mitotic index and induced various chromosomal abnormalities in Allium cepa root meristematic cells, suggesting cytotoxic effects at certain concentrations (Özkara et al., 2015).

Neuropharmacological Studies

- Although not directly on Anilopam hydrochloride, studies on similar compounds have been conducted to evaluate their neuropharmacological activities. For example, Passiflora edulis f. flavicarpa, which has been studied for its anxiolytic and sedative activities, provides insights into how similar compounds might interact with the nervous system (Deng et al., 2010).

Analgesic Drug Development

- Research on nefopam hydrochloride, a non-opioid centrally acting analgesic drug, has contributed to understanding the potential applications of similar compounds like Anilopam hydrochloride. Nefopam hydrochloride loaded nanospheres have been developed for treating neuropathic pain, indicating the potential for Anilopam hydrochloride in similar therapeutic applications (Sukhbir et al., 2015).

Micellar and Phase Separation Studies

- Studies on drugs like promazine hydrochloride provide insights into the micellar and phase behavior of amphiphilic drugs, which could be relevant for understanding the behavior of Anilopam hydrochloride in pharmaceutical formulations (Rub et al., 2014).

Calcium Channel Blocking Effects

- Verapamil hydrochloride, a calcium entry blocking drug, has been studied for its effects on anesthetic requirements, suggesting a potential area of research for Anilopam hydrochloride in modifying drug responses or interactions (Maze et al., 1983).

Transdermal Therapeutic Systems

- Research on the development of transdermal therapeutic systems for drugs like carvedilol indicates a possible application area for Anilopam hydrochloride in the development of alternative drug delivery systems (Ubaidulla et al., 2007).

Imaging Brain Dopamine Effects

- Studies on methylphenidate hydrochloride and its effects on brain dopamine offer insights into the potential neurological effects of Anilopam hydrochloride (Volkow et al., 2005).

Electrochemical Studies

- Anilopam hydrochloride may be studied for its behavior in electrochemical processes, as evidenced by research on the electrosynthesis of metal hydroxides for adsorption applications (Kamaraj et al., 2014).

Stability in Pharmaceutical Preparations

- The stability of compounds like apomorphine hydrochloride in various solutions provides a framework for studying the stability of Anilopam hydrochloride in pharmaceutical preparations (Ng Ying Kin et al., 2001).

HPLC Analysis in Quality Control

- High-performance liquid chromatography (HPLC) analysis of drugs like raloxifene hydrochloride suggests potential methods for the analysis and quality control of Anilopam hydrochloride in pharmaceutical products (Trontelj et al., 2005).

Safety And Hazards

- Toxicity : Anilopam hydrochloride’s toxicity profile is not well-established. Animal studies and clinical trials are essential to assess its safety.

- Adverse Effects : Potential adverse effects on humans, including any organ-specific toxicity, need thorough evaluation.

- Drug Interactions : Interaction with other medications should be studied to prevent unwanted effects.

- Environmental Impact : Assessing its environmental persistence and potential harm is crucial.

Direcciones Futuras

- Clinical Trials : Conduct rigorous clinical trials to evaluate Anilopam hydrochloride’s efficacy and safety in treating specific conditions.

- Structure-Activity Relationship (SAR) : Investigate the relationship between its structure and biological activity.

- Formulation Development : Explore different dosage forms (tablets, injections) for optimal delivery.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in humans.

Propiedades

IUPAC Name |

4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O.2ClH/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16;;/h3-8,14-15H,9-13,21H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMOMFKFIYLRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968475 | |

| Record name | 4-[2-(8-Methoxy-2-methyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anilopam hydrochloride | |

CAS RN |

53716-45-3 | |

| Record name | Anilopam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(8-Methoxy-2-methyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANILOPAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOT47SVI4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Benz[de]anthracen-7-one, 3-chloro-](/img/structure/B1607244.png)

![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)